

# Pbt434 Mesylate (ATH434): A Comparative Analysis of Clinical Trial Results in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Pbt434 mesylate |           |
| Cat. No.:            | B12399127       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Pbt434 mesylate** (also known as ATH434), a novel small molecule inhibitor of alpha-synuclein aggregation and iron chaperone, with other therapeutic alternatives for neurodegenerative diseases, primarily focusing on Multiple System Atrophy (MSA) and Parkinson's Disease (PD). The information is based on publicly available clinical trial data and preclinical studies.

#### **Mechanism of Action**

Pbt434 is a brain-penetrant, orally bioavailable small molecule designed to address the underlying pathology of synucleinopathies. Its dual mechanism of action involves:

- Inhibition of Alpha-Synuclein Aggregation: Pbt434 has been shown to inhibit the aggregation
  of alpha-synuclein, a protein that misfolds and accumulates in the brains of individuals with
  Parkinson's disease, MSA, and other related disorders. This aggregation is a key
  pathological hallmark and is believed to contribute to neuronal dysfunction and death.
- Iron Chaperoning: The compound possesses moderate affinity for iron and acts as an iron chaperone, redistributing labile iron within the central nervous system. Elevated iron levels in specific brain regions are associated with increased oxidative stress and alpha-synuclein



aggregation. By modulating iron homeostasis, Pbt434 aims to reduce this pathological cascade.[1]

# Pbt434 Mesylate in Multiple System Atrophy (MSA): Phase 2 Clinical Trial (ATH434-201)

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (ATH434-201) evaluated the efficacy, safety, and pharmacokinetics of Pbt434 in patients with early-stage MSA.[2][3][4] [5][6][7][8][9]

### **Efficacy Results**

The trial demonstrated a clinically and statistically significant slowing of disease progression in patients treated with Pbt434 compared to placebo.

| Endpoint                                                                       | Pbt434 Dose                                    | Result                                         | p-value  |
|--------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------|----------|
| Modified Unified MSA Rating Scale (UMSARS) Part I (Activities of Daily Living) | 50 mg                                          | 48% slowing of clinical progression at Week 52 | 0.03[3]  |
| 75 mg                                                                          | 29% slowing of clinical progression at Week 52 | 0.2[3]                                         |          |
| 75 mg                                                                          | 62% slowing of progression at Week 26          | 0.05[3]                                        | _        |
| Clinical Global<br>Impression of Severity<br>(CGI-S)                           | 50 mg                                          | Overall benefit shown                          | 0.009[3] |

#### **Biomarker Results**

Biomarker analysis provided evidence of target engagement.



| Biomarker                  | Pbt434 Dose                                                        | Result                                                                      | p-value |
|----------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------|---------|
| Iron Accumulation<br>(MRI) | 50 mg                                                              | Reduced iron accumulation in substantia nigra, putamen, and globus pallidus | -       |
| 50 mg                      | Significant reduction in putamen at 26 weeks                       | 0.025[3]                                                                    |         |
| 50 mg                      | Approached statistical significance in globus pallidus at 52 weeks | 0.08[3]                                                                     |         |
| 75 mg                      | Reduced iron accumulation in the globus pallidus                   | -                                                                           |         |
| Brain Volume               | 50 mg and 75 mg                                                    | Trends in preservation<br>of brain volume<br>observed at 26 and 52<br>weeks | -       |

#### **Safety and Tolerability**

Pbt434 was reported to be safe and well-tolerated, with adverse event rates comparable to placebo.[5]

#### **Comparison with Alternative Therapies**

This section compares Pbt434 with other investigational drugs for MSA and Parkinson's Disease.

#### **Deferiprone (Iron Chelator) for Parkinson's Disease**

Deferiprone is an iron chelator that has been investigated for its potential to slow the progression of Parkinson's disease.



The FAIRPARK-II trial was a large, randomized, placebo-controlled study in early-stage Parkinson's disease patients who had not yet started dopaminergic therapy.[10][11][12][13][14] [15][16][17][18]

| Endpoint                                                                 | Deferiprone                 | Placebo                    | Difference | p-value    |
|--------------------------------------------------------------------------|-----------------------------|----------------------------|------------|------------|
| Change in MDS-<br>UPDRS Total<br>Score (from<br>baseline to 36<br>weeks) | +15.6 points<br>(worsening) | +6.3 points<br>(worsening) | 9.3 points | <0.001[10] |
| Withdrawal due<br>to disease<br>progression                              | 22.0%                       | 2.7%                       | -          | -          |

The trial showed that deferiprone was associated with a significant worsening of Parkinson's symptoms compared to placebo.[10][12][15]

### Prasinezumab (Anti-Alpha-Synuclein Antibody) for Parkinson's Disease

Prasinezumab is a monoclonal antibody designed to target aggregated forms of alphasynuclein.

The PADOVA study evaluated the efficacy and safety of prasinezumab in patients with early-stage Parkinson's disease.[19][20][21][22][23][24]

| Endpoint                                                                                              | Result                    | p-value                                            |
|-------------------------------------------------------------------------------------------------------|---------------------------|----------------------------------------------------|
| Primary Endpoint: Time to confirmed motor progression (Hazard Ratio)                                  | 0.84 (16% risk reduction) | 0.0657 (not statistically significant)[21][23][24] |
| Subgroup Analysis (patients on<br>levodopa): Time to confirmed<br>motor progression (Hazard<br>Ratio) | 0.79 (21% risk reduction) | -                                                  |



The PADOVA trial did not meet its primary endpoint, although some positive trends were observed, particularly in patients already receiving levodopa.[19][20][21]

### Anle138b (Alpha-Synuclein Aggregation Inhibitor) for MSA and Parkinson's Disease

Anle138b is a small molecule that inhibits the formation of alpha-synuclein oligomers.

Anle138b has successfully completed a Phase 1a trial in healthy volunteers, demonstrating good safety and tolerability.[25][26][27] Clinical efficacy data from patient trials in MSA or PD are not yet publicly available. Preclinical studies in animal models of MSA have shown that anle138b can reduce alpha-synuclein accumulation, prevent motor decline, and offer neuroprotection.[28][29]

#### **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are extensive and proprietary. However, the general methodologies are outlined below.

#### Pbt434 (ATH434-201) Phase 2 Trial in MSA

- Design: Randomized, double-blind, placebo-controlled.[2][7][8][9]
- Participants: 77 adults with early-stage MSA.[4][6]
- Intervention: Pbt434 (50 mg or 75 mg twice daily) or placebo for 12 months.[4][5]
- Primary Outcome Measures: Change in brain iron levels measured by MRI.[4]
- Secondary Outcome Measures: Change in Unified MSA Rating Scale (UMSARS), Clinical Global Impression of Severity (CGI-S), and other clinical assessments.[3][4]

#### Deferiprone (FAIRPARK-II) Trial in Parkinson's Disease

- Design: Multicenter, parallel-group, placebo-controlled, randomized.[14]
- Participants: 372 patients with newly diagnosed Parkinson's disease, not on dopaminergic treatment.[12][16]



- Intervention: Deferiprone (15 mg/kg twice daily) or placebo for 36 weeks.[10]
- Primary Outcome Measure: Change in the total score of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[14]

### Prasinezumab (PADOVA) Phase IIb Trial in Parkinson's Disease

- Design: Multicenter, randomized, double-blind, placebo-controlled.[22][23]
- Participants: 586 individuals with early-stage Parkinson's disease on stable symptomatic treatment.[21]
- Intervention: Intravenous prasinezumab or placebo every 4 weeks for at least 76 weeks.
- Primary Outcome Measure: Time to confirmed motor progression, defined as a ≥5-point increase from baseline on the MDS-UPDRS Part III.[22]

## Visualizations Signaling Pathway of Pbt434





Click to download full resolution via product page

Caption: Proposed mechanism of action of Pbt434.

### **Experimental Workflow for a Randomized Controlled Trial**





Click to download full resolution via product page

Caption: General workflow of a randomized controlled clinical trial.



#### **Logical Relationship of Therapeutic Strategies**



Click to download full resolution via product page

Caption: Therapeutic strategies targeting key pathologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alterity's MSA Drug Shows 48% Efficacy in Phase 2 Trial Results | ATHE Stock News [stocktitan.net]
- 2. Positive Results from ATH434 Phase II Trial Medthority [medthority.com]
- 3. cndlifesciences.com [cndlifesciences.com]
- 4. Alterity Presents ATH434 Phase 2 MSA Data; 35% Relative Effect | ATHE Stock News [stocktitan.net]
- 5. neurologylive.com [neurologylive.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. alteritytherapeutics.com [alteritytherapeutics.com]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]

#### Validation & Comparative





- 9. Brain Iron Chelation Linked With Worse Outcomes in Early Parkinson's | MedPage Today [medpagetoday.com]
- 10. FAIR-PARK II | Ecrin [ecrin.org]
- 11. Results of FAIRPARK-II deferiprone trial published Cure Parkinson's [cureparkinsons.org.uk]
- 12. fairpark2.eu [fairpark2.eu]
- 13. fairpark2.eu [fairpark2.eu]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. fairpark2.eu [fairpark2.eu]
- 17. Brain Iron Chelation with Deferiprone in Parkinson's... | Clinician.com [clinician.com]
- 18. neurologylive.com [neurologylive.com]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 20. roche.com [roche.com]
- 21. A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of intravenous prasinezumab in early-stage Parkinson's disease (PADOVA): Rationale, design, and baseline data PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roche's Phase IIb Study of Prasinezumab Missed Primary Endpoint, But Suggests Possible Clinical Benefit in Early-Stage Parkinson's Disease | Prothena Corporation plc [ir.prothena.com]
- 23. biopharmaboardroom.com [biopharmaboardroom.com]
- 24. Phase 1a trial findings of iLCT prioritised drug, Anle138b Cure Parkinson's [cureparkinsons.org.uk]
- 25. MODAG Initiates First-in-Human Phase 1 Clinical Trial for Anle138b MODAG Neuroscience Solutions [modag.net]
- 26. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anle138b Partly Ameliorates Motor Deficits Despite Failure of Neuroprotection in a Model of Advanced Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]



- 28. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pbt434 Mesylate (ATH434): A Comparative Analysis of Clinical Trial Results in Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399127#pbt434-mesylate-clinical-trial-results-and-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com